molecular formula C18H21N5O2S B1666013 Amocarzine CAS No. 36590-19-9

Amocarzine

Numéro de catalogue: B1666013
Numéro CAS: 36590-19-9
Poids moléculaire: 371.5 g/mol
Clé InChI: UFLRJROFPAGRPN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Nitro Group Reduction

The nitro (-NO₂) group in Amocarzine is highly reactive and can undergo reduction under controlled conditions. Common methodologies include:

Reaction Type Reagents/Conditions Product Mechanism
Catalytic HydrogenationH₂, Pd/C or Raney Ni, ethanol, 25°CPrimary amine (-NH₂)Heterogeneous catalytic reduction
Acidic ReductionSn/HCl or Fe/HCl, refluxAmino group with byproductsElectron transfer via metal

Example reaction:
This compound4-methyl-N-[4-(4-aminophenyl)phenyl]piperazine-1-carbothioamide
Note: This transformation is critical for generating bioactive metabolites .

Thiourea Hydrolysis

The thiourea (-N-C=S) linkage may undergo hydrolysis under acidic or basic conditions:

Condition Reagents Products
AcidicHCl (conc.), ΔCarbodiimide + H₂S
AlkalineNaOH, H₂O, refluxUrea derivative + sulfide ions

Kinetics: Alkaline hydrolysis typically proceeds faster due to nucleophilic attack by OH⁻ .

Electrophilic Aromatic Substitution (EAS)

The aromatic rings in this compound are susceptible to EAS reactions:

Reaction Electrophile Position Catalyst Product
NitrationNO₂⁺ (HNO₃/H₂SO₄)Para/orthoH₂SO₄Dinitro derivative
SulfonationSO₃ (H₂SO₄)Meta-Sulfonic acid derivative
HalogenationCl₂ (FeCl₃)ParaLewis acidChlorinated analog

Regioselectivity: Directed by existing substituents (e.g., nitro groups deactivate rings) .

Piperazine Ring Modifications

The methylpiperazine moiety can participate in:

  • Alkylation : Reacting with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.

  • Acylation : Using acetyl chloride (CH₃COCl) to yield amide derivatives.

Example:
This compound + CH₃COClN-acetylpiperazine thiourea derivative

Oxidative Degradation Pathways

Oxidative stability studies suggest potential degradation under strong oxidizers:

Oxidizing Agent Conditions Degradation Products
KMnO₄Acidic, ΔSulfoxide/sulfone derivatives
H₂O₂Neutral pH, 40°CNitroso intermediates

Stability Note: this compound should be stored in inert atmospheres to prevent oxidation .

Condensation Reactions

The primary amine group (post-nitro reduction) may condense with:

  • Carbonyl compounds (e.g., ketones, aldehydes) to form Schiff bases.

  • Sulfonyl chlorides to produce sulfonamides.

Research Insights

  • Synthetic Challenges : Steric hindrance from the methylpiperazine group complicates EAS reactions at proximal aromatic positions.

  • Stability : Thiourea hydrolysis is accelerated in polar solvents (e.g., DMSO), necessitating anhydrous storage .

  • Biological Relevance : Reduced amino derivatives show enhanced binding to parasitic enzymes, suggesting structure-activity relationships .

Applications De Recherche Scientifique

Study 1: Efficacy in Latin America

A significant clinical trial conducted in Latin America involved 312 patients treated with amocarzine at a dosage of 3 mg/kg twice daily after meals for three days. The results indicated that this regimen resulted in a 73% mortality rate among female O. volvulus parasites examined four months post-treatment. Skin microfilariae counts decreased dramatically within one week, maintaining low levels for up to six months post-therapy .

Parameter Pre-Treatment Post-Treatment (Day 8) Post-Treatment (Day 180)
Female Parasite Mortality-73% dead-
Skin Microfilariae Count100%10%14-18%

Study 2: Comparative Efficacy with Ivermectin

In a trial comparing this compound with ivermectin, patients received ivermectin (150 µg/kg) followed by this compound (3 mg/kg) or either drug alone. The findings revealed that while ivermectin effectively reduced microfilariae and induced some macrofilaricidal effects, this compound was less potent against adult worms and microfilariae .

Treatment Group Microfilariae Reduction Adverse Reactions
Ivermectin AloneSignificantMild
This compound AloneModerateSevere Mazzotti reactions
Ivermectin + this compoundComparable to IvermectinModerate

Safety Profile

This compound has been associated with various adverse reactions, particularly Mazzotti-type reactions, which include itching and rash. However, these reactions were noted to be more frequent when this compound was administered without prior ivermectin treatment. Overall tolerability was deemed acceptable in most cases; however, neurological disturbances were reported but were reversible .

Future Directions in Research

Given the promising results from clinical trials, further investigations into this compound's efficacy are recommended, particularly focusing on diverse patient demographics such as women and children. Studies employing urine colorimetry for drug monitoring and ultrasonography for assessing nodular changes post-treatment are suggested to refine therapeutic protocols .

Activité Biologique

Amocarzine, a compound primarily studied for its effects on onchocerciasis (river blindness), exhibits notable biological activity against the Onchocerca volvulus parasite. This article explores its efficacy, pharmacokinetics, and associated clinical findings based on diverse research sources.

This compound is believed to exert its effects through multiple mechanisms, primarily targeting the adult worms and microfilariae (mf) of O. volvulus. Its action appears to involve:

  • Microfilaricidal Activity : this compound shows significant activity against mf, leading to a rapid decrease in skin parasite counts post-treatment.
  • Adult Worm Effects : Clinical studies indicate that this compound can impact adult female worms, with notable necrobiotic changes observed post-treatment.

Clinical Studies and Findings

Several clinical trials have been conducted to evaluate the efficacy of this compound in treating onchocerciasis. Below is a summary of key studies:

Study Location Dosage Regimen Efficacy Observed Notes
Guatemala3 mg/kg twice daily for 3 days57% of female parasites dead; 24% necrobiotic; mf decreased to 10% of initial levels within one weekGood tolerability noted; higher efficacy when administered postprandially
Ecuador3 mg/kg twice daily for 3 daysKilled 73% of female parasites; mf counts reduced significantly over timeSimilar pharmacokinetic profile as seen in Guatemala
Ghana150 µg/kg ivermectin pre-treatment + 3 mg/kg this compoundThis compound alone showed less efficacy compared to ivermectin; Mazzotti reactions more severe with this compoundSuggested that this compound may not be effective in African populations compared to South America

Pharmacokinetics

Pharmacokinetic studies indicate that the absorption and bioavailability of this compound are significantly influenced by food intake. For instance:

  • Absorption : Higher solubility at acidic pH enhances absorption when taken after meals compared to fasting conditions.
  • Plasma Levels : Predictable plasma levels were achieved with the recommended dosing regimen, demonstrating consistent bioavailability across different populations.

Side Effects and Tolerability

Despite its efficacy, this compound is associated with several side effects, particularly Mazzotti-type reactions, which include:

  • Pruritus
  • Cutaneous rash
  • Peripheral sensory neuropathy
  • Dizziness and gaze-evoked nystagmus

These reactions were more pronounced in patients treated with this compound compared to those receiving ivermectin.

Propriétés

Numéro CAS

36590-19-9

Formule moléculaire

C18H21N5O2S

Poids moléculaire

371.5 g/mol

Nom IUPAC

4-methyl-N-[4-(4-nitroanilino)phenyl]piperazine-1-carbothioamide

InChI

InChI=1S/C18H21N5O2S/c1-21-10-12-22(13-11-21)18(26)20-16-4-2-14(3-5-16)19-15-6-8-17(9-7-15)23(24)25/h2-9,19H,10-13H2,1H3,(H,20,26)

Clé InChI

UFLRJROFPAGRPN-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=S)NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-]

SMILES canonique

CN1CCN(CC1)C(=S)NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-]

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

4-nitro-4'-(N-methyl)piperazinyl thiocarbonylidodiphenylamine
amocarzine
CGP 6140
CGP-6140
phenithiourezine

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amocarzine
Reactant of Route 2
Reactant of Route 2
Amocarzine
Reactant of Route 3
Reactant of Route 3
Amocarzine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Amocarzine
Reactant of Route 5
Reactant of Route 5
Amocarzine
Reactant of Route 6
Reactant of Route 6
Amocarzine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.